TBTPB can be used as a catalyst in various organic reactions, such as:
TBTPB can also be used as an ionophore. Ionophores are molecules that can transport ions across membranes. TBTPB can be used to transport various ions, including chloride, bromide, and iodide ions. This property of TBTPB is useful for studying the transport of ions across membranes in biological systems. Source: )
Tetrabutylammonium tetraphenylborate is an ammonium salt formed from tetrabutylammonium cations and tetraphenylborate anions. Its molecular formula is C₄₀H₅₆BN, with a molar mass of approximately 561.69 g/mol. The compound appears as a white to almost white powder or crystalline solid and is soluble in solvents such as pyridine, acetone, and water . It has a melting point ranging from 230 to 236 °C and is classified as stable but hygroscopic, requiring storage in an inert atmosphere away from strong oxidizing agents .
In chromatography, TBATPB acts as an ion-pairing reagent. It interacts with ionic or polar analytes through electrostatic forces, forming neutral ion pairs. These ion pairs exhibit different retention behavior on a reversed-phase column compared to the free analyte molecules []. This altered retention allows for better separation and detection of the analytes. The exact mechanism of interaction depends on the specific functional groups present in the analyte molecule.
The synthesis of tetrabutylammonium tetraphenylborate typically involves the reaction between tetrabutylammonium hydroxide and tetraphenylboric acid. This process can be carried out in aqueous or organic solvents under controlled conditions to yield the desired salt. The reaction can be summarized as follows:
This method allows for the efficient production of the compound while maintaining high purity levels .
Tetrabutylammonium tetraphenylborate finds numerous applications across various fields:
Studies examining the interactions of tetrabutylammonium tetraphenylborate focus on its solvation dynamics and ion association in various solvents. These investigations reveal how the compound behaves under different conditions, influencing its utility in electrochemical applications. For instance, conductivity studies have shown variations based on solvent polarity and temperature .
Several compounds share structural similarities with tetrabutylammonium tetraphenylborate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tetrabutylammonium bromide | C₁₆H₃₄BrN | Used as a phase transfer catalyst; more soluble in water than tetraphenylborate. |
Tetrabutylammonium hexafluorophosphate | C₁₆H₃₄F₆N | Stronger ionic character; used in ionic liquids. |
Tetrabutylammonium iodide | C₁₆H₃₄I₃N | Exhibits different solubility properties; used in organic synthesis. |
Tetrabutylammonium tetraphenylborate stands out due to its unique combination of properties that make it particularly effective as a catalyst and electrolyte compared to other tetraalkylammonium salts.
Comprehensive conductivity studies of tetrabutylammonium tetraphenylborate have revealed important insights into its ion association behavior and transport properties in various solvent systems [3] [4]. The compound exhibits unique conductivity characteristics that distinguish it from conventional electrolytes, particularly in terms of ion pairing equilibria and temperature-dependent behavior.
Detailed conductometric investigations have been conducted across multiple temperature ranges and solvent systems to characterize the association behavior of tetrabutylammonium tetraphenylborate [3]. In 3-pentanone, measurements spanning temperatures from 283.15 to 329.15 K have provided comprehensive data on limiting molar conductivities and association constants [3]. The Lee-Wheaton conductivity equation has been successfully applied to analyze these data, yielding precise values for ion association parameters [3].
Temperature (K) | Limiting Molar Conductivity (S·cm²·mol⁻¹) | Association Constant (M⁻¹) | Distance Parameter (Å) |
---|---|---|---|
283.15 | 79.10 | 1.2 × 10³ | 12.8 |
285.15 | 81.86 | 1.1 × 10³ | 12.9 |
287.15 | 84.00 | 1.0 × 10³ | 13.0 |
295.15 | 91.25 | 8.5 × 10² | 13.3 |
305.15 | 98.45 | 7.2 × 10² | 13.6 |
315.15 | 105.20 | 6.1 × 10² | 13.9 |
325.15 | 111.85 | 5.3 × 10² | 14.2 |
329.15 | 114.90 | 4.9 × 10² | 14.4 |
The conductivity data demonstrate a clear temperature dependence, with limiting molar conductivities increasing systematically with temperature while association constants decrease [3]. This behavior is consistent with theoretical predictions based on ion-solvent interaction models and provides valuable insights into the thermodynamic properties of the ion association process [3].
Comparative studies across different solvent systems have revealed significant variations in the ion association behavior of tetrabutylammonium tetraphenylborate [4] [14]. In propylene carbonate-acetonitrile mixtures, the compound exhibits varying degrees of association depending on solvent composition and temperature [4]. The Walden product analysis indicates that ion mobility is strongly influenced by solvent viscosity and dielectric properties [4].
In dimethylformamide, tetrabutylammonium tetraphenylborate demonstrates weak association behavior across the temperature range from 283.15 to 318.15 K [14]. The Fuoss-Justice equation analysis reveals association constants significantly lower than those observed in less polar solvents, indicating enhanced ion dissociation in high-dielectric media [14]. Thermodynamic parameters derived from temperature-dependent studies provide quantitative measures of the enthalpy, entropy, and Gibbs free energy changes associated with ion pair formation [14].
Systematic comparisons with other tetrabutylammonium salts have provided insights into the specific role of the tetraphenylborate anion in determining conductivity properties . The compound consistently exhibits higher limiting molar conductance values compared to tetrabutylammonium salts with smaller anions such as bromide or perchlorate . This enhanced conductivity is attributed to the larger size and lower charge density of the tetraphenylborate anion, which results in weaker ion-solvent interactions and reduced ion pairing tendencies .
Compound | Limiting Molar Conductivity (S·cm²·mol⁻¹) | Association Constant (M⁻¹) | Solvation Behavior |
---|---|---|---|
Tetrabutylammonium tetraphenylborate | 42.7 | 1.2 × 10³ | Low solvation |
Tetrabutylammonium hexafluorophosphate | 38.9 | 2.5 × 10³ | Moderate solvation |
Tetrabutylammonium bromide | 34.5 | 4.8 × 10³ | High solvation |
Sodium tetraphenylborate | 29.8 | 3.1 × 10³ | High solvation |
The data clearly demonstrate the superior conductivity properties of tetrabutylammonium tetraphenylborate compared to related compounds . The lower association constant indicates reduced ion pairing, while the higher limiting molar conductivity reflects enhanced ion mobility in solution .
Comprehensive voltammetric studies utilizing tetrabutylammonium tetraphenylborate have demonstrated its effectiveness across multiple electrode materials and potential ranges [7]. In studies employing boron-doped diamond, glassy carbon, platinum, and isostatic graphite electrodes, the compound has shown consistent performance with well-defined electrochemical windows [7]. Cyclic voltammetry investigations reveal that tetrabutylammonium tetraphenylborate maintains electrochemical inertness up to current densities of 1-3 mA/cm², depending on the electrode material [7].
The application of tetrabutylammonium tetraphenylborate in differential pulse voltammetry has yielded enhanced sensitivity for trace-level determinations [29]. The compound's ability to minimize background currents while maintaining adequate conductivity makes it particularly suitable for analytical applications requiring high signal-to-noise ratios [29]. Studies have shown that the use of tetrabutylammonium tetraphenylborate as supporting electrolyte can improve detection limits by factors of 2-5 compared to conventional electrolytes in certain analytical systems [29].
Advanced electrochemical investigations have employed tetrabutylammonium tetraphenylborate in studies of ion transport across liquid-liquid interfaces [10] [15]. X-ray reflectivity measurements at nitrobenzene-water interfaces have provided detailed insights into ion distribution profiles when tetrabutylammonium tetraphenylborate is present in the organic phase [15]. These studies have revealed that conventional theories such as Gouy-Chapman and modified Verwey-Niessen models are inadequate for describing the observed ion distributions [15].
The research has demonstrated that accurate modeling of ion distributions requires incorporation of interfacial free energy profiles and potential of mean force calculations derived from molecular dynamics simulations [15]. These findings have significant implications for understanding charge transfer processes at electrochemical interfaces and have contributed to the development of more sophisticated theoretical models for interfacial electrochemistry [15].
Tetrabutylammonium tetraphenylborate has enabled electrochemical measurements in previously inaccessible solvent systems, particularly in perfluorocarbon media [13]. In perfluoro(methylcyclohexane), the compound has facilitated the first successful cyclic voltammetry measurements without the need for cosolvents [13]. The resulting voltammograms for ferrocene oxidation have provided quantitative data on electron transfer kinetics in these extremely low-polarity environments [13].
The standard electron transfer rate constant determined for ferrocene oxidation in perfluoro(methylcyclohexane) using tetrabutylammonium tetraphenylborate as supporting electrolyte was found to be somewhat smaller than values obtained in conventional solvents [13]. This observation has been explained through Marcus theory considerations, taking into account the viscosity and molecular size effects of the perfluorocarbon solvent [13]. Dielectric dispersion spectroscopy has confirmed that the addition of tetrabutylammonium tetraphenylborate does not significantly alter the low polarity characteristics of the solvent system [13].
Irritant